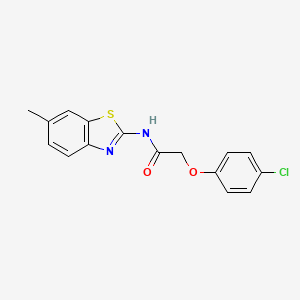

2-(4-chlorophenoxy)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide

Description

Properties

IUPAC Name |

2-(4-chlorophenoxy)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O2S/c1-10-2-7-13-14(8-10)22-16(18-13)19-15(20)9-21-12-5-3-11(17)4-6-12/h2-8H,9H2,1H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMPVQTKZHWAUIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)NC(=O)COC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide typically involves the reaction of 4-chlorophenol with 2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like sodium azide or thiols can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity :

- Compounds with a benzothiazole moiety, including derivatives like 2-(4-chlorophenoxy)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide, have shown promising anticancer properties. Research indicates that these compounds can inhibit tumor growth by interfering with cellular mechanisms involved in cancer progression. For instance, studies have demonstrated that benzothiazole derivatives exhibit cytotoxic effects on various cancer cell lines, suggesting their potential as chemotherapeutic agents .

-

Antimicrobial Properties :

- The compound has been investigated for its antibacterial and antifungal activities. Its structural similarity to known antimicrobial agents enhances its potential efficacy against resistant strains of bacteria and fungi. Reports have indicated that benzothiazole derivatives can disrupt microbial cell walls or inhibit essential enzymes, leading to cell death .

- Antiparasitic Effects :

Agricultural Applications

- Pesticide Development :

- The chlorophenoxy group in the compound has been linked to herbicidal activity. Research into structurally related compounds has shown that they can act as effective herbicides by inhibiting plant growth through disruption of hormonal balance or photosynthesis processes . This suggests potential applications in developing new agrochemicals.

Material Science Applications

- Polymer Chemistry :

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Analogs

The following analogs share the benzothiazole-acetamide scaffold but differ in substituents, influencing their biological and physicochemical properties:

Physicochemical and Pharmacokinetic Properties

| Property | Target Compound | N-(6-Trifluoromethylbenzothiazol-2-yl) Analog | N-(6-Chloro-1,3-benzothiazol-2-yl) Analog |

|---|---|---|---|

| Molecular Weight | 332.8 g/mol | ~450 g/mol | 387.67 g/mol |

| LogP (Predicted) | Moderate (~3.0) | High (~4.2 due to CF₃ and OCH₃) | High (~4.5, multiple Cl) |

| Hydrogen Bond Acceptors | 4 | 7 | 5 |

| Solubility | Moderate in ethanol/DMSO | Low (requires DMF) | Low (hydrophobic Cl groups) |

Key Observations :

- Halogenation (Cl, CF₃) increases lipophilicity but may reduce solubility.

- Methoxy or piperazine groups improve solubility but reduce membrane permeability .

Biological Activity

2-(4-chlorophenoxy)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a complex structure that combines a chlorophenoxy moiety with a benzothiazole derivative, which may contribute to its diverse pharmacological properties.

- Molecular Formula : C16H13ClN2O2S

- Molecular Weight : 332.80462 g/mol

- CAS Number : [Not specified]

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as an anticancer agent, as well as its antibacterial and antifungal properties.

1. Anticancer Activity

Research indicates that compounds containing benzothiazole structures often exhibit significant anticancer properties. The mechanism of action typically involves:

- Inhibition of Cell Proliferation : Preliminary studies suggest that this compound may inhibit specific enzymes involved in cell cycle regulation, leading to reduced proliferation of cancer cells .

- Induction of Apoptosis : The compound may promote programmed cell death in cancerous cells by activating apoptotic pathways .

2. Antibacterial and Antifungal Properties

The compound has also shown promise against various bacterial and fungal strains:

- Bacterial Inhibition : Studies have demonstrated that this compound can inhibit the growth of certain pathogenic bacteria, potentially due to its ability to disrupt bacterial cell walls or interfere with metabolic pathways .

- Antifungal Activity : Similar mechanisms may apply to fungal pathogens, where the compound's structural features enhance its efficacy against fungal infections .

The biological activity of this compound is thought to involve:

- Enzyme Inhibition : The compound may act as an enzyme inhibitor, binding to active sites and preventing normal enzymatic reactions that are crucial for cell survival and replication.

- Receptor Modulation : Its structural characteristics allow it to interact with various receptors within cells, potentially altering signaling pathways involved in growth and survival.

Data Table: Biological Activity Summary

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:

Case Study 1: Anticancer Efficacy

In a study published in PMC, researchers evaluated the compound's effect on human cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis confirmed through flow cytometry analysis .

Case Study 2: Antimicrobial Activity

Another study assessed the antimicrobial properties against Staphylococcus aureus and Candida albicans. The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its potential as a therapeutic agent in treating resistant strains .

Q & A

Basic: What are the recommended synthetic routes and characterization methods for 2-(4-chlorophenoxy)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide?

Answer:

The synthesis involves multi-step reactions starting with functionalization of the benzothiazole core. Key steps include:

- Coupling reactions between chlorophenoxy acetic acid derivatives and 2-amino-6-methylbenzothiazole under reflux conditions using dimethylformamide (DMF) or acetonitrile as solvents .

- Catalysts : Copper salts (e.g., CuI) may enhance yield in heterocyclic coupling steps .

Characterization : - Nuclear Magnetic Resonance (NMR) for confirming regiochemistry and substituent positions.

- Mass Spectrometry (MS) for molecular weight validation.

- High-Performance Liquid Chromatography (HPLC) to assess purity (>95%) .

Basic: What structural features influence the reactivity of this compound?

Answer:

Critical structural elements include:

- Chlorophenoxy group : Enhances lipophilicity and potential π-π stacking with biological targets.

- Benzothiazole core : Provides rigidity and electron-deficient regions for enzyme interactions.

- Acetamide linker : Facilitates hydrogen bonding with active sites (e.g., kinases or proteases) .

These features are confirmed via X-ray crystallography (for analogs, see ) and density functional theory (DFT) calculations to map electron distribution .

Advanced: How can researchers investigate the biological activity of this compound, particularly its enzyme inhibition mechanisms?

Answer:

Methodological approaches :

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to target enzymes (e.g., kinases) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters .

- Comparative studies : Test against structurally similar benzothiazole derivatives (e.g., 2-(4-chlorophenoxy)-N-(2-(2-fluorophenyl)ethyl)acetamide) to identify substituent effects on activity .

Advanced: How should contradictory data on biological activity be resolved?

Answer:

Contradictions may arise from:

- Structural variations : Minor substituent changes (e.g., fluorine vs. chlorine) alter binding modes .

- Experimental conditions : Differences in solvent polarity (e.g., DMSO vs. aqueous buffers) affect compound aggregation .

Resolution strategies : - Molecular docking : Compare binding poses across crystal structures of related targets (e.g., EGFR or VEGFR) .

- Dose-response assays : Replicate studies under standardized conditions (pH 7.4, 37°C) to isolate confounding variables .

Advanced: What approaches are used to establish structure-activity relationships (SAR) for this compound?

Answer:

SAR workflows :

- Substituent modulation : Synthesize analogs with varied halogens (e.g., replacing chlorine with bromine) and measure IC50 values in cytotoxicity assays .

- Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen bond acceptors/donors .

Case study : Fluorine substitution at the phenyl ring improved metabolic stability in hepatic microsome assays by 30% compared to chlorine .

Methodological: What analytical techniques ensure purity and stability during storage?

Answer:

- HPLC-DAD : Monitor degradation products (e.g., hydrolyzed acetamide) under accelerated stability conditions (40°C/75% RH) .

- Thermogravimetric Analysis (TGA) : Assess thermal decomposition profiles .

- Lyophilization : Store lyophilized powder at -20°C in argon-filled vials to prevent oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.